2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine

Description

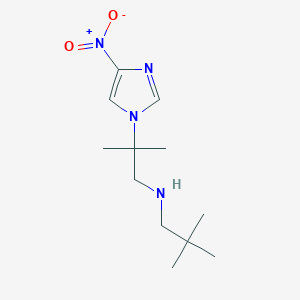

This compound features a tertiary amine backbone with two 2,2-dimethyl groups on the propan-1-amine chain. The substituent at the nitrogen includes a 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl group, introducing a 4-nitroimidazole moiety. The dimethyl groups increase steric bulk, which may affect solubility and membrane permeability compared to simpler analogs.

Properties

IUPAC Name |

2,2-dimethyl-N-[2-methyl-2-(4-nitroimidazol-1-yl)propyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c1-11(2,3)7-13-8-12(4,5)15-6-10(14-9-15)16(17)18/h6,9,13H,7-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZGNDPAEOQKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCC(C)(C)N1C=C(N=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine typically involves multiple steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions. This step often involves the use of catalysts like nickel to facilitate the cyclization process .

-

Alkylation: : The final step involves the alkylation of the nitroimidazole with a suitable alkylating agent, such as 2-chloro-2-methylpropane, in the presence of a base like sodium hydride to form the desired tertiary amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and improved safety, especially during the nitration step.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The nitro group in the compound can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

-

Reduction: : The compound can be reduced to form various derivatives, depending on the conditions and reagents used. For example, catalytic hydrogenation can reduce the nitro group to an amine.

-

Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Reduction: Amino derivatives of the imidazole ring.

Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Basic Information

- Molecular Formula : C12H22N4O2

- Molecular Weight : 254.33 g/mol

- IUPAC Name : 2,2-dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine

- CAS Number : 865774-15-8

Structure

The compound features a complex structure with a nitro-substituted imidazole ring, which is crucial for its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.

Physical Properties

The compound is typically available in solid form with a reported purity of over 95%. It is stable under standard conditions but should be stored in a refrigerator to maintain its integrity.

Synthetic Routes

The synthesis of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine can be achieved through several methods:

- Alkylation Reactions : Utilizing alkyl halides to introduce the propylamine moiety.

- Nitro Group Introduction : Employing nitration reactions to incorporate the nitro group on the imidazole ring.

- Reduction Reactions : Reducing intermediates to achieve the desired amine structure.

These methods often require careful control of reaction conditions to ensure high yields and purity.

Medicinal Chemistry

The compound's structural features indicate potential applications in drug development, particularly as an antimicrobial or anticancer agent due to the presence of the nitroimidazole moiety. Nitroimidazoles are known for their activity against anaerobic bacteria and protozoa, making this compound a candidate for further investigation in therapeutic contexts.

Biochemical Studies

Research has shown that compounds similar to 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine can interact with biological macromolecules. Studies may focus on:

- Enzyme Inhibition : Assessing the compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies : Evaluating its affinity for various biological receptors.

Material Science

In material science, derivatives of this compound could be utilized in developing novel materials with enhanced properties. The unique structural characteristics may lead to applications in:

- Polymer Chemistry : Serving as a building block for synthesizing advanced polymers.

- Nanotechnology : Investigating its role in creating nanomaterials with specific functionalities.

Antimicrobial Activity

A study conducted on nitroimidazole derivatives revealed that compounds with similar structures exhibited significant antimicrobial activity against various pathogens. This suggests that 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine could be evaluated for similar effects.

Drug Development Research

Research focusing on the synthesis of new nitroimidazole derivatives has highlighted their potential as therapeutic agents against resistant strains of bacteria. The unique structure of this compound positions it well for further exploration in this domain.

Mechanism of Action

The biological activity of 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine is primarily due to its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences and Functional Group Analysis

Key Observations :

Physicochemical Properties

Notable Trends:

Biological Activity

2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine, with the CAS number 865774-15-8, is a complex organic compound characterized by its unique structural features that include a nitroimidazole ring and a tertiary amine. This compound exhibits a range of biological activities, making it significant in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group present in the structure can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to diverse biological effects. The imidazole ring contributes to the compound’s ability to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards biological targets.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Nitroimidazoles are known for their effectiveness against protozoan and bacterial infections. Similar compounds have demonstrated significant antimicrobial properties, suggesting potential therapeutic applications for 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine .

- Antitumor Activity : The presence of the nitro group may enhance the compound's ability to act as an antitumor agent, similar to other nitroimidazole derivatives used in cancer therapy .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-4-nitroimidazole | Nitro group on imidazole | Antibacterial |

| Metronidazole | Nitroimidazole structure | Antiprotozoal and antibacterial |

| 4-Nitroimidazole | Simpler structure | Limited activity compared to derivatives |

Case Studies

Several studies highlight the efficacy of compounds similar to 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of nitroimidazoles exhibited significant activity against various strains of bacteria and protozoa, suggesting that this compound could have similar or enhanced properties .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition indicated that compounds with imidazole rings could effectively inhibit specific enzymes associated with cancer progression.

- Pharmacological Applications : The unique structure allows for potential use in drug development targeting infections and cancer therapies due to its multifaceted biological activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-Dimethyl-N-(2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl)propan-1-amine, considering functional group compatibility and nitroimidazole stability?

- Methodological Answer : A reflux-based approach using polar aprotic solvents (e.g., DMF) with triethylamine as a base is effective for coupling nitroimidazole derivatives with tertiary amines. For example, 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one was synthesized via refluxing with aromatic amines in DMF for 5 hours, followed by precipitation and recrystallization . This method minimizes nitro group reduction while ensuring high yields.

Q. How should researchers safely handle nitroimidazole-containing amines during synthesis?

- Methodological Answer : Key precautions include using personal protective equipment (PPE), avoiding inhalation of dust, and ensuring proper ventilation. Safety data sheets (SDS) for structurally similar compounds recommend isolating reaction steps that generate hazardous intermediates and using water-miscible solvents (e.g., ethyl acetate) for recrystallization to reduce toxicity risks .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

- Methodological Answer : Combine FT-IR for functional group analysis (e.g., nitro group stretching at ~1520 cm⁻¹), H/C NMR for stereochemical confirmation, and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, compounds with nitroimidazole moieties were characterized using melting point analysis (172–173°C) and elemental analysis (C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing tertiary amine derivatives with bulky substituents?

- Methodological Answer : Steric hindrance from dimethyl/methyl groups may cause unexpected NMR splitting or signal broadening. Use 2D NMR (e.g., COSY, NOESY) to clarify coupling patterns. Single-crystal X-ray diffraction (e.g., R factor = 0.044) provides definitive structural confirmation, as demonstrated for N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine . For ambiguous cases, computational modeling (DFT) can predict spectroscopic profiles and validate experimental data .

Q. What strategies mitigate side reactions during nucleophilic substitution involving sterically hindered amines?

- Methodological Answer : Steric effects from dimethyl groups can slow reaction kinetics. Optimize reaction temperature (e.g., 60–80°C) and use bulky non-nucleophilic bases (e.g., DIPEA) to minimize elimination byproducts. For example, adamantane-containing amines required extended reaction times (24–48 hours) to achieve >80% conversion in substitution reactions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

- Methodological Answer : Focus on modifying the nitroimidazole and tertiary amine regions. Synthesize analogs with varied substituents (e.g., halogenation at the imidazole ring) and assess biological activity (e.g., antimicrobial assays). For nitroimidazole derivatives, in vitro cytotoxicity screening (IC₅₀) and molecular docking (targeting bacterial nitroreductases) are recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting yields or purity data across synthetic batches?

- Methodological Answer : Conduct a Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, base concentration). Statistical tools like ANOVA can pinpoint factors causing variability. For instance, recrystallization solvent choice (DMSO/water vs. ethyl acetate) significantly impacted purity (95% vs. 82%) in similar compounds .

Q. What steps validate the stability of nitroimidazole derivatives under long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. Nitro groups are prone to photodegradation; thus, store samples in amber vials under inert gas. Stability data for 3-(2-methylimidazol-1-yl)propan-1-amine showed <5% degradation under argon after 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.